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Compound of Interest

Compound Name: 2,6-Dichloro-1,4-benzoquinone

Cat. No.: B104592 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-1,4-
benzoquinone, a compound of interest in environmental science and organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists,

and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 2,6-dichloro-1,4-benzoquinone, both ¹H and ¹³C NMR data are crucial for

confirming its chemical structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,6-dichloro-1,4-benzoquinone is characterized by a single signal

corresponding to the two equivalent vinyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 Singlet 2H H-3, H-5

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.
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¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due

to symmetry, three distinct signals are expected for 2,6-dichloro-1,4-benzoquinone.

Chemical Shift (δ) ppm Assignment

~178 C=O (C-1, C-4)

~145 C-Cl (C-2, C-6)

~138 C-H (C-3, C-5)

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

A sample of 2,6-dichloro-1,4-benzoquinone (5-10 mg) is accurately weighed and dissolved

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the

residual solvent signal.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer, such as a Varian A-60 or a modern Bruker

Avance series instrument, is used.[1]

¹H NMR:

Frequency: Typically 300 MHz or higher.

Pulse Program: A standard single-pulse sequence.
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Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR:

Frequency: Typically 75 MHz or higher.

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for

quaternary carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 2,6-dichloro-1,4-benzoquinone shows characteristic absorption bands for

the carbonyl and alkene functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~1680-1660 Strong
C=O stretching (conjugated

ketone)

~1600-1580 Medium
C=C stretching

(aromatic/vinylic)

~850-800 Strong C-H out-of-plane bending

~750-700 Strong C-Cl stretching
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Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)
Sample Preparation:

Approximately 1-2 mg of finely ground 2,6-dichloro-1,4-benzoquinone is mixed with about

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is ground to a very fine, homogeneous powder to minimize light scattering.

The powdered mixture is placed into a pellet press die.

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent

pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Technique: The KBr pellet is placed in the sample holder of the spectrometer.[1] An

alternative is the Attenuated Total Reflectance (ATR) technique using a neat sample.[1]

Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Background Scan: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded and automatically subtracted from the sample spectrum.

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems.

UV-Vis Spectroscopic Data
The UV-Vis spectrum of 2,6-dichloro-1,4-benzoquinone in a suitable solvent exhibits

absorption maxima corresponding to π → π* and n → π* electronic transitions.
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λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent Assignment

~270-280 High Ethanol/Methanol π → π

~346 Lower Water n → π

Note: A study on the photochemical decomposition of 2,6-dichloro-1,4-benzoquinone noted a

decrease in absorbance at 346 nm.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

A stock solution of 2,6-dichloro-1,4-benzoquinone is prepared by accurately weighing a

small amount of the compound and dissolving it in a known volume of a suitable UV-grade

solvent (e.g., ethanol, methanol, or acetonitrile).

The stock solution is then serially diluted to prepare a solution with a concentration that gives

an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Cuvettes: Matched quartz cuvettes with a 1 cm path length are used.

Baseline Correction: The spectrophotometer is first zeroed with a blank cuvette containing

only the solvent.

Spectral Range: The spectrum is typically recorded from 200 nm to 800 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl),

where A is the absorbance, c is the molar concentration, and l is the path length.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 2,6-dichloro-1,4-benzoquinone.

Workflow for Spectroscopic Analysis of 2,6-Dichloro-1,4-benzoquinone

Sample Preparation
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Data Interpretation

Conclusion
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 2,6-dichloro-1,4-benzoquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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